Methyl 2-[(3-aminobenzene)sulfonamido]benzoate
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Overview
Description
Methyl 2-[(3-aminobenzene)sulfonamido]benzoate: is a chemical compound with the molecular formula C14H14N2O4S. It is a derivative of benzoic acid and contains an amine group attached to a sulfonamide moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-aminobenzenesulfonic acid and methyl benzoate.
Reaction Steps: The sulfonic acid group is activated, and a nucleophilic substitution reaction occurs with methyl benzoate to form the desired product.
Conditions: The reaction is usually carried out under acidic conditions with a suitable catalyst to facilitate the substitution reaction.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the sulfonamide group into an amine.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and amides.
Substitution Products: Different sulfonamides and benzoates.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact mechanism depends on the biological system and the specific application.
Comparison with Similar Compounds
Methyl 2-(aminosulfonyl)benzoate: Similar structure but lacks the amine group.
Methyl 2-(benzenesulfonamido)benzoate: Similar sulfonamide group but different benzene ring substitution.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications
Biological Activity
Methyl 2-[(3-aminobenzene)sulfonamido]benzoate, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may confer various pharmacological properties, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H10N2O4S, with a molecular weight of approximately 230.25 g/mol. The compound features a methyl ester group attached to a benzoic acid moiety, linked to a sulfonamide functional group. This structural arrangement is crucial for its biological activity, influencing solubility, stability, and interaction with biological targets.
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that similar compounds within the sulfonamide class can inhibit bacterial growth by interfering with folic acid synthesis, an essential metabolic pathway for bacteria.
Table 1: Antimicrobial Activity of Related Sulfonamide Compounds
Compound Name | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | Staphylococcus aureus |
Sulfanilamide | 0.5 | Escherichia coli |
Methyl 3-(4-chlorobenzenesulfonamido)benzoate | 1.0 | Streptococcus pneumoniae |
Note: MIC = Minimum Inhibitory Concentration
Anticancer Potential
In addition to its antibacterial properties, this compound has shown promise in anticancer research. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, studies on related sulfonamide derivatives have demonstrated their ability to target specific signaling pathways involved in cancer progression.
Case Study: Apoptosis Induction in Cancer Cells
A study published in the Journal of Medicinal Chemistry evaluated the effects of various sulfonamide derivatives on cancer cell lines. The results indicated that certain structural modifications enhanced the ability to induce apoptosis through the activation of caspase pathways.
Table 2: Effects on Cancer Cell Lines
Compound Name | IC50 (µM) | Cell Line |
---|---|---|
This compound | TBD | MCF7 (Breast Cancer) |
Sulfanilamide | 15 | A549 (Lung Cancer) |
Methyl 3-(4-bromophenyl)sulfonyl)benzoate | 12 | HeLa (Cervical Cancer) |
Note: IC50 = Half Maximal Inhibitory Concentration
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit enzymes involved in folate metabolism, crucial for bacterial growth.
- Induction of Apoptosis : In cancer cells, this compound may activate apoptotic pathways, leading to cell death.
- Interaction with Protein Targets : Binding studies suggest that this compound may interact with proteins involved in cell signaling and proliferation.
Properties
IUPAC Name |
methyl 2-[(3-aminophenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-20-14(17)12-7-2-3-8-13(12)16-21(18,19)11-6-4-5-10(15)9-11/h2-9,16H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNOZMOEYCQZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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